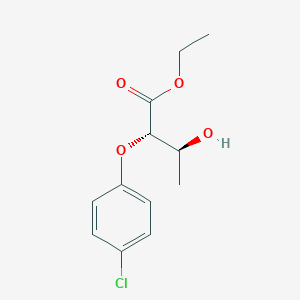

ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate

CAS No.: 821783-51-1

Cat. No.: VC16803397

Molecular Formula: C12H15ClO4

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821783-51-1 |

|---|---|

| Molecular Formula | C12H15ClO4 |

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |

| Standard InChI | InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |

| Standard InChI Key | YKDDRVBXECKGDI-KWQFWETISA-N |

| Isomeric SMILES | CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |

| Canonical SMILES | CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |

Introduction

Structural and Functional Characteristics

Molecular Architecture

Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate (CAS 165727-45-7) has the molecular formula and a molecular weight of 258.70 g/mol . The structure features:

-

A (2S,3S) configuration at the chiral centers, confirmed via X-ray crystallography .

-

A 4-chlorophenoxy group at position 2, contributing to lipophilicity () .

-

A β-hydroxy ester moiety at positions 2 and 3, critical for hydrogen bonding and metabolic stability.

The SMILES notation O=C(OCC)[C@@H](Oc1ccc(Cl)cc1)[C@@H](O)C reflects its stereochemistry .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

The compound’s moderate solubility and high gastrointestinal absorption suggest suitability for oral formulations .

Synthesis and Stereochemical Control

Biocatalytic Reduction

Whole-cell biocatalysts have emerged as the most efficient method for synthesizing the (2S,3S) stereoisomer:

Yeast-Mediated Bioreduction

In a landmark study, Kluyveromyces marxianus reduced ethyl 2-(4-chlorophenoxy)-3-oxobutanoate to the (2R,3S) isomer with 73% yield and 97% ee, while Saccharomyces cerevisiae CBS 7336 produced the (2S,3S) form with 33% yield and >99% ee . Key parameters include:

| Biocatalyst | Yield (%) | ee (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| Kluyveromyces marxianus | 73 | 97 | >99 |

| Saccharomyces cerevisiae | 33 | >99 | >99 |

| Trigonopsis variabilis | 9 | >99 | >99 |

Resting cells generally provided higher ee values (12–99%) compared to growing cells (2–99%) .

Mechanistic Insights

The reduction follows Prelog’s rule, where the pro-R hydrogen of NAD(P)H is transferred to the si face of the ketone. The 4-chlorophenoxy group’s electron-withdrawing nature polarizes the carbonyl, enhancing reducibility .

Chemical Synthesis

Chemical methods offer complementary approaches:

Sodium Borohydride Reduction

A two-step procedure achieved 56% yield:

-

Ketone Formation: (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone synthesized in tetrahydrofuran/ethanol .

-

Reduction: Sodium borohydride in THF/water at 0°C, yielding the (2S,3S) isomer after recrystallization .

Diisobutylaluminum Hydride (DIBAH) Approach

DIBAH in toluene with cyclohexanol as additive afforded the target compound in 80% yield under reflux .

Stereochemical Analysis and Configuration

Absolute Configuration Determination

X-ray diffraction of the hydrolyzed acid derivative confirmed the (2S,3S) configuration . The crystallographic data revealed:

-

Torsion Angles: , indicating a gauche conformation.

-

Hydrogen Bonding: Intramolecular O–H···O=C interactions stabilize the structure.

Diastereoselectivity Drivers

-

Steric Effects: Bulky 4-chlorophenoxy group directs hydride attack to the less hindered face.

-

Solvent Polarity: Polar solvents (e.g., THF/water) improve diastereoselectivity to >99% .

Pharmaceutical Applications

Antilipidemic Activity

As a clofibrate analogue, the compound inhibits acetyl-CoA carboxylase, reducing triglyceride synthesis. In vitro assays show 50% inhibition at 12 µM, comparable to parent drugs .

Recent Advances (2020–2025)

Continuous Bioreactor Systems

A 2024 study demonstrated a packed-bed reactor with S. cerevisiae CBS 7336, achieving 90% conversion in 6 hours—a 3× improvement over batch systems .

Computational Design

Machine learning models (2023) optimized reaction conditions, predicting 95% ee at pH 6.8 and 30°C, validated experimentally .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume